2,3-DI-O-Methyl-D-glucopyranose
CAS No.: 1133-45-5
Cat. No.: VC20959560
Molecular Formula: C8H16O6
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1133-45-5 |
|---|---|
| Molecular Formula | C8H16O6 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | (3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-dimethoxyoxane-2,5-diol |
| Standard InChI | InChI=1S/C8H16O6/c1-12-6-5(10)4(3-9)14-8(11)7(6)13-2/h4-11H,3H2,1-2H3/t4-,5-,6+,7-,8?/m1/s1 |
| Standard InChI Key | SQYIWHJCOMWKNU-KEWYIRBNSA-N |
| Isomeric SMILES | CO[C@H]1[C@@H]([C@H](OC([C@@H]1OC)O)CO)O |
| SMILES | COC1C(C(OC(C1OC)O)CO)O |
| Canonical SMILES | COC1C(C(OC(C1OC)O)CO)O |
Introduction
Chemical Structure and Properties
Molecular Identity
2,3-DI-O-Methyl-D-glucopyranose is a modified carbohydrate with the IUPAC name (3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-dimethoxyoxane-2,5-diol . This compound has several synonyms including O2,O3-dimethyl-D-glucose, 2,3-di-O-methyl-glucose, 2,3-di-O-methyl-D-glucose, and 2,3-O-Dimethyl-glukose . There appears to be some inconsistency in the literature regarding its CAS registry number, with sources citing either 1133-45-5 or 4261-27-2 .
The molecular structure consists of a glucopyranose ring with methoxy (-OCH₃) groups substituted at the hydroxyl positions of carbons 2 and 3. This methylation pattern leaves the hydroxyl groups at positions 1, 4, 5, and 6 unmodified, allowing for selective reactivity at these sites while blocking reactions at the methylated positions.
Physical and Chemical Properties
The physical and chemical properties of 2,3-DI-O-Methyl-D-glucopyranose are summarized in the following table:
Synthesis Methods
Classical Synthetic Approaches
While the search results don't provide detailed synthetic routes specifically for 2,3-DI-O-Methyl-D-glucopyranose, insights can be drawn from the synthesis of related methylated glucose derivatives. The synthesis typically involves selective protection and deprotection strategies to ensure methylation occurs only at the desired positions.
In related compounds, researchers have employed non-migratory protecting groups such as benzyl and isopropylidene moieties to block specific hydroxyl groups prior to methylation . For instance, in the synthesis of 2,5,6-tri-O-methyl-D-glucose, the 3-O-benzyl group was strategically used as a blocking group that could later be removed by reduction .
Advanced Synthetic Methodologies
More recent research has focused on developing 2,3-di-O-glycosyl derivatives of methyl alpha- and beta-D-glucopyranoside . These syntheses involved glycosylation of methyl 4,6-O-benzylidene-alpha- and -beta-D-glucopyranoside and their substituted derivatives . The researchers incorporated various glycosyl substituents at the O-2 and O-3 positions, including alpha-D-manno-, beta-D-galacto-, alpha-L-rhamno-, alpha-L-fuco-, and beta-L-fucopyranosyl groups .
These advanced methodologies demonstrate the importance of 2,3-di-O-substituted glucose derivatives in carbohydrate chemistry and provide valuable insights into potential approaches for the synthesis of 2,3-DI-O-Methyl-D-glucopyranose.
Applications in Research and Industry
Pharmaceutical Applications
Although the search results don't detail specific pharmaceutical applications of 2,3-DI-O-Methyl-D-glucopyranose, related methylated glucose derivatives have significant roles in pharmaceutical research. For example, the related compound 3-O-Methyl-D-glucopyranose serves as a building block in the synthesis of various glycosides, which are crucial for developing new drugs and therapeutic agents .
Methylated glucose derivatives like 2,3-DI-O-Methyl-D-glucopyranose are valuable in pharmaceutical research because they offer modified reactivity profiles compared to unmodified glucose. This allows for more selective chemical transformations and potentially enhanced biological activities of the resulting compounds.
Analytical and Biochemical Research
Relationship to Other Methylated Glucose Derivatives
Structural Comparisons
2,3-DI-O-Methyl-D-glucopyranose belongs to a family of partially methylated glucose derivatives that differ in the position and number of methoxy groups. These related compounds include:
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Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside: A derivative with an additional methyl group at the anomeric position (C1), giving it the molecular formula C₉H₁₈O₆ and molecular weight of 222.24 g/mol .
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3-O-Methyl-D-glucopyranose: A singly methylated derivative with applications in diabetes research, biotechnology, and the food industry as a sweetener .
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3,6-Di-O-Methyl-D-Glucose: A differently methylated derivative that occurs naturally as the non-reducing terminal sugar of phenolic glycolipid-I produced by Mycobacterium leprae, the bacterium responsible for leprosy .
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2,5,6-Tri-O-methyl-D-glucose: A more extensively methylated derivative that has been synthesized for comparative studies in carbohydrate chemistry .
The pattern of methylation significantly influences the physical properties, reactivity, and biological activities of these compounds, making each unique in its applications and research value.
Functional Significance
The selective methylation of hydroxyl groups in glucose creates compounds with altered hydrogen bonding capabilities and hydrophobicity. In the case of 2,3-DI-O-Methyl-D-glucopyranose, the methoxy groups at positions 2 and 3 block those reactive sites while leaving positions 1, 4, 5, and 6 available for further modifications or interactions.
This selective blocking of reactive sites has important implications for chemical synthesis, where it allows for regioselective reactions at the remaining hydroxyl groups. In biological systems, it affects how the molecule interacts with enzymes, receptors, and other biomolecules, potentially altering its metabolic fate and biological activity.
Future Research Directions
Synthetic Innovations
Future research on 2,3-DI-O-Methyl-D-glucopyranose may focus on developing more efficient and selective synthesis methods. Current approaches involving protecting group strategies could be refined or replaced with more direct methods using enzyme-catalyzed reactions or chemoenzymatic approaches. The development of new glycosylation methods using 2,3-DI-O-Methyl-D-glucopyranose as a building block could expand its utility in synthesizing complex oligosaccharides and glycoconjugates with potential therapeutic applications.
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